2-(Methylthio)-3-(trifluoromethyl)pyridine
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Overview
Description
2-(Methylthio)-3-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methylthio group at the 2-position and a trifluoromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of pyridine derivatives, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The methylthio group can be introduced through nucleophilic substitution reactions using methylthiolating agents like methylthiolate salts .
Industrial Production Methods
Industrial production of 2-(Methylthio)-3-(trifluoromethyl)pyridine may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize microflow reactors to control reaction conditions precisely, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, diisobutylaluminum hydride.
Substitution: Methylthiolate salts, trifluoromethyl iodide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Difluoromethyl derivatives, monofluoromethyl derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(Methylthio)-3-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-3-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins . The methylthio group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine: Lacks the methylthio group, making it less versatile in certain chemical reactions.
3-(Trifluoromethyl)pyridine: Similar structure but lacks the methylthio group, affecting its chemical properties and reactivity.
2-(Methylthio)pyridine: Lacks the trifluoromethyl group, resulting in different chemical behavior and applications.
Uniqueness
2-(Methylthio)-3-(trifluoromethyl)pyridine is unique due to the presence of both the trifluoromethyl and methylthio groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes the compound a valuable tool in various scientific and industrial fields .
Biological Activity
2-(Methylthio)-3-(trifluoromethyl)pyridine is a heterocyclic organic compound notable for its unique combination of a methylthio group and a trifluoromethyl group attached to a pyridine ring. This structure imparts significant biological activity, particularly through its interactions with critical cellular pathways, making it a subject of interest in medicinal chemistry.
The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, while the methylthio group provides potential sites for further chemical modification. These attributes make this compound a versatile candidate for various applications, particularly in pharmaceuticals and agrochemicals.
Interaction with PI3K Pathway
Research indicates that this compound selectively interacts with the phosphatidylinositol 3-kinase (PI3K) enzyme, which is pivotal in regulating cell growth and survival pathways. Modulating PI3K activity can have profound implications for cancer treatment and other diseases where this pathway is dysregulated.
Case Studies and Research Findings
- Cancer Therapeutics : In vitro studies have demonstrated that compounds similar to this compound can inhibit tumor cell proliferation by affecting the PI3K signaling pathway. For instance, analogs of this compound have shown promising results in reducing the viability of various cancer cell lines, suggesting potential therapeutic applications.
- Agrochemical Applications : The trifluoromethyl-substituted pyridine derivatives have been explored for their fungicidal properties. Compounds containing similar structures have been reported to exhibit higher antifungal activity compared to traditional agents, indicating that this compound could also play a role in agricultural chemistry .
Comparative Analysis
The following table summarizes key features and biological activities of structurally related compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
2-Chloro-3-(trifluoromethyl)pyridine | Lacks methylthio group; contains chlorine | Antimicrobial properties |
3-(Trifluoromethyl)-5-(methylthio)pyridine | Retains methylthio group; lacks chlorine | Inhibitory effects on specific enzymes |
2-Chloro-5-(methylthio)pyridine | Contains chlorine and methylthio; lacks CF3 | Potential anti-cancer activity |
Synthesis and Modifications
The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of various substituents. The ability to modify the methylthio group opens avenues for developing new derivatives with enhanced biological activities or altered pharmacokinetic properties .
Properties
CAS No. |
1779130-81-2 |
---|---|
Molecular Formula |
C7H6F3NS |
Molecular Weight |
193.19 g/mol |
IUPAC Name |
2-methylsulfanyl-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H6F3NS/c1-12-6-5(7(8,9)10)3-2-4-11-6/h2-4H,1H3 |
InChI Key |
XRHDNGBOZOENLQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(F)(F)F |
Origin of Product |
United States |
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